molecular formula C17H22FNO3S B6768735 N-(1,1-dioxothian-3-yl)-1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxamide

N-(1,1-dioxothian-3-yl)-1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxamide

Cat. No.: B6768735
M. Wt: 339.4 g/mol
InChI Key: KWSJPNKGPGVHRG-UHFFFAOYSA-N
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Description

“N-(1,1-dioxothian-3-yl)-1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxamide” is a synthetic organic compound that belongs to the class of carboxamides

Properties

IUPAC Name

N-(1,1-dioxothian-3-yl)-1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3S/c18-14-5-1-4-13(10-14)11-17(7-3-8-17)16(20)19-15-6-2-9-23(21,22)12-15/h1,4-5,10,15H,2-3,6-9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSJPNKGPGVHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)NC(=O)C2(CCC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxothian-3-yl)-1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxamide” typically involves multiple steps, including the formation of the cyclobutane ring, introduction of the fluorophenyl group, and attachment of the dioxothianyl moiety. Common synthetic routes may include:

    Cyclobutane Ring Formation: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Fluorophenyl Group Introduction: This step may involve nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Dioxothianyl Moiety Attachment: This can be done through sulfonation reactions using appropriate sulfonating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxothian-3-yl)-1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxothian-3-yl)-1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxamide” involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothian-3-yl)-1-[(4-fluorophenyl)methyl]cyclobutane-1-carboxamide
  • N-(1,1-dioxothian-3-yl)-1-[(2-fluorophenyl)methyl]cyclobutane-1-carboxamide
  • N-(1,1-dioxothian-3-yl)-1-[(3-chlorophenyl)methyl]cyclobutane-1-carboxamide

Uniqueness

“N-(1,1-dioxothian-3-yl)-1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

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